molecular formula C13H15NO2 B8402193 2-(Oxan-2-ylmethoxy)benzonitrile

2-(Oxan-2-ylmethoxy)benzonitrile

Cat. No. B8402193
M. Wt: 217.26 g/mol
InChI Key: BCBPEFHFELTDAK-UHFFFAOYSA-N
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Patent
US07888366B2

Procedure details

To a mixture of 60% sodium hydride (0.160 g; 4.00 mmol) in DMF (5 mL) at 0° C. was added dropwise (2-hydroxymethyl)tetrahydropyran (0.465 g; 4.00 mmol) and the mixture was stirred at 0° C. for 30 minutes. The mixture was added to a solution of 2,6-difluorobenzonitrile (0.556 g, 4.00 mmol) in DMF (5 mL) at 0° C. and stirred for 18 hours at ambient temperature. The solution was poured into a mixture of ice and water, and extracted with ethyl acetate. The organic layer was washed with water and then brine, dried over magnesium sulfate, and solvent removed. Purification by column chromatography (CH2Cl2) to yield 0.587 grams of 2-(tetrahydropyran-2-ylmethoxy)benzonitrile.
Quantity
0.16 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
(2-hydroxymethyl)tetrahydropyran
Quantity
0.465 g
Type
reactant
Reaction Step Two
Quantity
0.556 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].F[C:4]1[CH:11]=[CH:10][CH:9]=[C:8](F)[C:5]=1[C:6]#[N:7].[OH2:13].CN([CH:17]=[O:18])C>>[O:13]1[CH2:10][CH2:11][CH2:4][CH2:5][CH:6]1[CH2:17][O:18][C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1[C:6]#[N:7] |f:0.1|

Inputs

Step One
Name
Quantity
0.16 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
(2-hydroxymethyl)tetrahydropyran
Quantity
0.465 g
Type
reactant
Smiles
Step Three
Name
Quantity
0.556 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1)F
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 18 hours at ambient temperature
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over magnesium sulfate, and solvent
CUSTOM
Type
CUSTOM
Details
removed
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (CH2Cl2)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1C(CCCC1)COC1=C(C#N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.587 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.